molecular formula C9H14 B13737646 5-Methylbicyclo[2.2.2]oct-2-ene CAS No. 14803-42-0

5-Methylbicyclo[2.2.2]oct-2-ene

Cat. No.: B13737646
CAS No.: 14803-42-0
M. Wt: 122.21 g/mol
InChI Key: XOGBWGJGWDPLQZ-UHFFFAOYSA-N
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Description

Contextualization of Bicyclic Olefins in Organic Chemistry

Olefins, or alkenes, are hydrocarbons containing at least one carbon-carbon double bond. britannica.combyjus.com They are classified as unsaturated hydrocarbons and can be cyclic or acyclic. britannica.com Bicyclic olefins, as the name suggests, feature a structure containing two rings with a double bond within the framework. These compounds are of significant interest in organic chemistry due to their constrained conformations and unique reactivity. acs.org The rigid structure of bicyclic olefins provides a platform for studying the mechanisms of chemical reactions, including additions and rearrangements. acs.orguni-muenchen.de They serve as intermediates in the synthesis of a wide range of organic compounds, from pharmaceuticals to polymers. ontosight.aicore.ac.uk The synthesis of bicyclic olefins can be achieved through various methods, including cycloaddition reactions, such as the Diels-Alder reaction. nih.gov

Structural Characteristics of Bicyclo[2.2.2]octene Systems

The bicyclo[2.2.2]octene system is a bridged bicyclic hydrocarbon. Its defining feature is a cyclohexane (B81311) ring in a boat conformation, which is bridged by a two-carbon chain (an ethano bridge) across the 1- and 4-positions. nih.gov This arrangement results in a highly rigid and symmetrical cage-like structure. uni-muenchen.de The double bond is located in one of the three identical six-membered rings. This inherent rigidity means that the molecule is generally considered to exist in a single, low-energy conformation, simplifying conformational analysis. uni-muenchen.de However, the geometry of the bicyclo[2.2.2]octenone system, a related structure, can be distorted by the presence of fused rings, such as a lactone. cdnsciencepub.com The unique architecture of the bicyclo[2.2.2]octene framework has been utilized as a scaffold in the design of molecules for various chemical applications. nih.govacs.org

The placement of a substituent, such as a methyl group, on the bicyclo[2.2.2]oct-2-ene skeleton introduces stereoisomerism. For 5-Methylbicyclo[2.2.2]oct-2-ene, the methyl group can be oriented in two distinct spatial arrangements relative to the double bond, leading to two diastereomers: exo and endo.

exo-5-Methylbicyclo[2.2.2]oct-2-ene: The methyl group is directed away from the double bond.

endo-5-Methylbicyclo[2.2.2]oct-2-ene: The methyl group is directed towards the double bond.

These stereoisomers have distinct physical and spectroscopic properties. researchgate.netmdpi.com A notable difference is observed in their ¹³C-NMR spectra, where the chemical shift of the methyl carbon is different for each isomer. researchgate.netresearchgate.net Specifically, the methyl carbon in endo-5-methylbicyclo[2.2.2]oct-2-ene appears at a more downfield position (a higher ppm value) compared to the corresponding carbon in the exo isomer. researchgate.netmdpi.comresearchgate.net This difference is a useful diagnostic tool for distinguishing between the two stereoisomers. mdpi.com

Table 1: Comparative ¹³C-NMR Data for Stereoisomers of this compound

StereoisomerMethyl Carbon (CH₃) Chemical Shift (ppm)Reference
exo-5-Methylbicyclo[2.2.2]oct-2-ene15.6 researchgate.netmdpi.com
endo-5-Methylbicyclo[2.2.2]oct-2-ene18.1 researchgate.netmdpi.com

The bicyclo[2.2.2]octene framework is characterized by its significant rigidity. uni-muenchen.de Unlike flexible cyclic systems such as cyclohexane, which readily interconverts between chair and boat conformations, the bicyclo[2.2.2]octene skeleton is locked into a strained boat-like conformation for all three of its six-membered rings. nih.gov This rigidity is a direct consequence of the ethano bridges that hold the structure in place.

Due to this constrained nature, it is generally assumed that the molecule exists predominantly in a single conformation corresponding to the global energy minimum. uni-muenchen.de Therefore, extensive conformational analysis, which is crucial for understanding more flexible molecules, is often considered unnecessary for this system. uni-muenchen.de The primary structural variations arise from the stereochemistry of substituents rather than from different framework conformations. However, it is noted that the presence of other structural features, such as additional fused rings, can introduce distortions into the bicyclo[2.2.2]octenone system. cdnsciencepub.com

Historical Development of Research on Bicyclo[2.2.2]octene Derivatives

The intellectual lineage of bicyclo[2.2.2]octene chemistry is closely tied to the development of the Diels-Alder reaction, discovered in 1928. nih.gov Only three years later, the scope of this reaction was extended to produce related, more complex structures. nih.gov Despite this early work, the broad synthetic potential of these transformations was not fully appreciated for several decades, with a resurgence of interest occurring in the 1980s. nih.gov

By the mid-20th century, bicyclo[2.2.2]octane derivatives had emerged as important targets in synthetic organic chemistry. Research has since expanded to include the synthesis and properties of various functionalized bicyclo[2.2.2]octene systems. cdnsciencepub.comoup.com In recent years, research has also delved into the biosynthesis of natural products containing the related bicyclo[2.2.2]diazaoctane core, revealing how nature constructs these complex scaffolds. nih.gov The synthesis of these structures often leverages key reactions like the Diels-Alder cycloaddition to build the characteristic cage-like framework in an efficient manner. escholarship.orgresearchgate.net The compound this compound itself has been mentioned in the context of research into polymerization reactions. core.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14803-42-0

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

5-methylbicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C9H14/c1-7-6-8-2-4-9(7)5-3-8/h2,4,7-9H,3,5-6H2,1H3

InChI Key

XOGBWGJGWDPLQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCC1C=C2

Origin of Product

United States

Computational and Theoretical Investigations of Bicyclo 2.2.2 Octene Systems

Strain Energy Analysis in Bicyclic Structures

The concept of strain is a cornerstone of organic chemistry, quantifying the excess energy of a molecule compared to a hypothetical strain-free reference. swarthmore.edu In bicyclic systems like bicyclo[2.2.2]octene, this strain arises from non-ideal bond angles, bond lengths, and dihedral angles enforced by the rigid, bridged structure. swarthmore.edu Computational methods, particularly electronic structure theory, provide a powerful means to quantify this ring strain energy. swarthmore.edu

One common approach involves the use of isodesmic or homodesmotic reactions. swarthmore.eduacs.org These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, allowing for a more direct calculation of the strain energy inherent to the cyclic structure by comparing it to acyclic, unstrained molecules. swarthmore.edu For instance, the strain energy of bicyclo[2.2.2]octane has been calculated to be approximately 11.0-13.9 kcal/mol using various computational methods. swarthmore.edugatech.edu The introduction of a double bond in bicyclo[2.2.2]oct-2-ene introduces additional strain, with a calculated strain energy of around 10.9-14.1 kcal/mol. swarthmore.edu

Table 1: Calculated Strain Energies of Bicyclo[2.2.2]octane and Bicyclo[2.2.2]oct-2-ene

CompoundStrain Energy (kcal/mol)Method
Bicyclo[2.2.2]octane11.0 - 13.9Computational Group Equivalents
Bicyclo[2.2.2]oct-2-ene10.9 - 14.1Computational Group Equivalents
Bicyclo[2.2.2]octane~9.2Enthalpies of Hydrogenation

This table presents a summary of calculated strain energies for bicyclo[2.2.2]octane and bicyclo[2.2.2]oct-2-ene from various computational studies.

The influence of substituents on strain energy is a key factor in determining the reactivity and product distribution in reactions involving these bicyclic systems. escholarship.org For example, in radical-mediated reactions, the stability of the resulting radical intermediates, which is influenced by both electronic and steric effects of the substituent, can dictate the preferred reaction pathway. escholarship.org In the case of 5-methylbicyclo[2.2.2]oct-2-ene, the pyrolysis of the endo and exo isomers leads to different ratios of elimination products, reflecting the influence of the methyl group's stereochemistry on the transition state energies. researchgate.net

Electronic Structure and Bonding Characteristics

The radical cation of bicyclo[2.2.2]oct-2-ene provides a fascinating case study of the Pseudo Jahn-Teller Effect (PJTE). nih.govresearchgate.netiaea.orggoogle.com This effect describes the distortion of a molecule from a high-symmetry configuration due to the mixing of its ground electronic state with a low-lying excited state through a specific vibrational mode. sci-hub.se For the bicyclo[2.2.2]oct-2-ene radical cation, ionization from the π-bonding orbital results in a 2B1 ground state in the C2v symmetry of the neutral molecule. iaea.org However, there exists a nearby 2B2 excited state arising from ionization of a σ-orbital. iaea.org

The relatively small energy gap between these two states (approximately 1.0 eV) facilitates vibronic coupling, leading to a distortion of the radical cation from its initial C2v symmetry. iaea.org This distortion manifests as a twisting of the double bond, resulting in a more stable C2 symmetry structure. nih.govresearchgate.net This twisting is a direct consequence of the PJTE, which lowers the force constant for the torsional mode that couples the 2B1 and 2B2 states. iaea.org

Computational studies, including density functional theory (DFT) and configuration interaction (CI) calculations, have been instrumental in confirming this structural distortion. nih.govresearchgate.net These calculations predict a twist angle of 11-12 degrees at the double bond and a relatively low barrier for enantiomerization between the two twisted C2 structures. nih.govresearchgate.net The presence of a methyl group, as in the 2,3-dimethylbicyclo[2.2.2]oct-2-ene radical cation, has been shown to significantly reduce the degree of twisting compared to the unsubstituted parent compound. nih.govresearchgate.net

The reactivity of this compound, like any chemical species, is fundamentally governed by the interactions of its molecular orbitals. rsc.orgupenn.edu Computational chemistry provides powerful tools to analyze these orbital interactions and predict the molecule's behavior in chemical reactions. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO and LUMO of this compound determine its nucleophilic and electrophilic character, respectively.

In Diels-Alder reactions, for instance, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is crucial. researchgate.net Computational studies can model these interactions to predict the stereoselectivity and regioselectivity of the cycloaddition. researchgate.net The presence of the methyl group in this compound can influence the energy and coefficients of the frontier orbitals, thereby affecting the outcome of such reactions. acs.org

Furthermore, orbital interactions play a critical role in pericyclic reactions, such as the thermal retro-Diels-Alder reaction of bicyclo[2.2.2]octene derivatives. researchgate.net The conservation of orbital symmetry, a principle that can be analyzed computationally, dictates the allowed and forbidden pathways for these reactions. upenn.edu

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving complex molecules like this compound. nih.govacs.orgacs.org By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the energetic barriers between them, providing a comprehensive picture of the reaction pathway. nih.gov

For example, the pyrolysis of endo- and exo-5-methylbicyclo[2.2.2]oct-2-ene has been studied computationally to understand the competitive elimination of propene and ethylene (B1197577). researchgate.net These studies have proposed diradical intermediates and calculated the activation energies for the different reaction channels, which are in good agreement with experimental observations. researchgate.net

Similarly, computational investigations have been crucial in understanding the rearrangement of bicyclo[2.2.2]octene systems. escholarship.orgresearchgate.netuni-muenchen.deacs.orgacs.orgcdnsciencepub.comresearchgate.netresearchgate.net For instance, the thermal isomerization of bicyclo[4.2.0]oct-2-ene to bicyclo[2.2.2]oct-2-ene has been shown through computational analysis to proceed via a diradical intermediate. acs.org The stereochemical outcome of such rearrangements can also be predicted by examining the conformational preferences and energetic barriers of the intermediates and transition states. researchgate.net

The application of computational methods extends to a wide range of reactions, including cycloadditions, radical reactions, and photochemical transformations. acs.orgresearchgate.netacs.orgcdnsciencepub.comcanterbury.ac.nz These theoretical studies not only rationalize experimental findings but also guide the design of new reactions and synthetic strategies. researchgate.netnih.gov

Transition State Analysis for Pericyclic and Catalytic Processes

The Diels-Alder reaction, a cornerstone of organic synthesis, can be used to form the bicyclo[2.2.2]octene framework. For instance, the cycloaddition of 1,3-cyclohexadiene (B119728) and acrolein, catalyzed by Lewis acids like boron trifluoride, yields bicyclo[2.2.2]oct-5-en-2-carboxaldehyde. mdpi.comresearchgate.net Pericyclic reactions, such as the Diels-Alder reaction, are characterized by a concerted mechanism where bond formation and breaking occur simultaneously through a cyclic transition state. thieme-connect.de Computational studies on related systems, such as the reaction of ethene with cyclohexa-1,3-diene, confirm a homogeneous, second-order reaction leading to bicyclo[2.2.2]oct-2-ene. researchgate.net

Catalytic processes involving bicyclo[2.2.2]octene systems have also been a subject of theoretical inquiry. For example, the metathesis of (±)-5-methylbicyclo[2.2.2]oct-2-ene with Grubbs' first-generation catalysts has been investigated, with a focus on the energy of the transition states. lsu.edu

Diradical and Biradical Intermediates Modeling

Theoretical and experimental studies have provided evidence for the involvement of diradical intermediates in the thermal rearrangements of bicyclo[2.2.2]octene systems. For example, the thermal isomerization of bicyclo[4.2.0]oct-2-ene to bicyclo[2.2.2]oct-2-ene at 300°C is proposed to proceed through a long-lived, conformationally flexible diradical intermediate. researchgate.net This is further supported by studies on the thermal reactions of 8-methylbicyclo[4.2.0]oct-2-enes, where a diradical intermediate is invoked to explain the observed nih.govresearchgate.net sigmatropic rearrangement to 5-methylbicyclo[2.2.2]oct-2-enes, along with epimerization and fragmentation products. researchgate.netnih.gov The slight preference for the symmetry-allowed suprafacial-inversion (si) product over the forbidden suprafacial-retention (sr) product in this rearrangement (si/sr = 2.4) points to the nuanced behavior of these diradical species. nih.gov

In the context of photochemical reactions, computational studies on norbornene, a related bicyclic system, have mapped the potential energy surfaces and identified conical intersections that lead to the formation of biradicaloid species. acs.org These intermediates are proposed to be transient species with lifetimes on the order of femtoseconds. acs.org

Energetic Profiles of Thermal and Catalyzed Reactions

The thermal behavior of bicyclo[4.2.0]oct-2-ene derivatives provides insight into the energetic landscape of their rearrangement to the more stable bicyclo[2.2.2]octene framework. The thermal rearrangement of 8-exo-methylbicyclo[4.2.0]oct-2-ene to 5-methylbicyclo[2.2.2]oct-2-enes at 275°C is a case in point. nih.gov The reaction proceeds via a nih.govresearchgate.net sigmatropic shift, accompanied by epimerization and fragmentation, all explainable by a common diradical intermediate. researchgate.netnih.gov

The relative rates of these competing pathways (epimerization > nih.govresearchgate.net migration > fragmentation) in related systems underscore the complex energetic profile. researchgate.net The thermal stability of the resulting 5-substituted bicyclo[2.2.2]oct-2-ene products is notable, with endo-5-cyclopropylbicyclo[2.2.2]oct-2-ene showing no observable thermal reaction at 275°C. mdpi.com

Spectroscopic Corroboration of Theoretical Models (excluding basic identification)

Spectroscopic methods are indispensable for validating and refining the theoretical models of bicyclo[2.2.2]octene systems. Advanced spectroscopic techniques provide detailed information about the electronic and geometric structures of these molecules and their reactive intermediates.

Vibronic Coupling in Ionized Bicyclo[2.2.2]oct-2-ene

Upon ionization, the parent bicyclo[2.2.2]oct-2-ene molecule exhibits fascinating structural distortions due to vibronic coupling, a phenomenon where electronic and vibrational states are mixed. nih.govresearchgate.netresearchgate.net Matrix ESR spectra of the bicyclo[2.2.2]oct-2-ene radical cation reveal a twisted C2 structure, a departure from the C2v symmetry of the neutral molecule. nih.govresearchgate.netresearchgate.net This twisting is a consequence of a pseudo-Jahn-Teller effect, which is supported by density functional theory calculations. nih.govresearchgate.net The calculations predict a twist angle of 11-12 degrees at the double bond with a low enantiomerization barrier of 1.2-2.0 kcal/mol. nih.govresearchgate.net

The significance of vibronic coupling is further highlighted by the fact that single-configuration Hartree-Fock calculations fail to predict this twisting, which is only captured when configuration interaction is included. nih.govresearchgate.net In contrast, the 2,3-dimethylbicyclo[2.2.2]oct-2-ene radical cation is found to be significantly less twisted. nih.govresearchgate.net

NMR Spectral Data Interpretation in Isomeric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and isomeric characterization of this compound and its derivatives. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the stereochemistry of the molecule.

For instance, the ¹³C NMR chemical shift of the methyl carbon in endo-5-methylbicyclo[2.2.2]oct-2-ene appears further downfield compared to the corresponding carbon in the exo isomer. mdpi.comresearchgate.netresearchgate.net This diagnostic chemical shift difference is a reliable indicator of the endo or exo configuration of the substituent at the C5 position. A similar trend is observed in related systems, such as 5-cyclopropylbicyclo[2.2.2]oct-2-ene, where the cyclopropyl (B3062369) methine carbon in the endo isomer resonates at a higher frequency (18.1 ppm) than in the exo isomer (15.6 ppm). mdpi.comresearchgate.net

Detailed analysis of ¹H and ¹³C NMR data, often in conjunction with computational predictions, is crucial for assigning the correct stereochemistry to the products of complex reactions, such as the nih.govresearchgate.net sigmatropic rearrangement of 8-methylbicyclo[4.2.0]oct-2-ene to the corresponding this compound isomers. mdpi.comnih.gov

Polymerization and Material Science Contributions

Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[2.2.2]octene Monomers

ROMP is a powerful polymerization technique for cyclic olefins, driven by the relief of ring strain. 20.210.105 The bicyclo[2.2.2]octene framework, while less strained than the more commonly polymerized norbornene (bicyclo[2.2.1]heptene) system, possesses sufficient strain to undergo ROMP under appropriate catalytic conditions. nih.gov The presence of a methyl group at the 5-position introduces an element of asymmetry, influencing the polymerization process and the resulting polymer's microstructure.

The success of ROMP is highly dependent on the choice of catalyst. Well-defined transition metal alkylidene complexes are the most effective, with systems based on ruthenium, tungsten, and vanadium being prominent.

Ruthenium-based Catalysts: Ruthenium complexes, particularly Grubbs-type catalysts (first, second, and third generation), are widely employed for the ROMP of bicyclic olefins due to their remarkable functional group tolerance and robust activity. researchgate.netbeilstein-journals.org Research has noted the use of the Grubbs second-generation catalyst for the ROMP of bicyclo[2.2.2]octenes, including 5-methylbicyclo[2.2.2]oct-2-ene specifically. lsu.edu These catalysts are known for initiating polymerization by forming a metallacyclobutane intermediate with the monomer's double bond, which then fragments to yield the ring-opened polymer chain. researchgate.net

Tungsten-based Catalysts: Tungsten-based systems, such as Schrock-type alkylidene complexes, are also highly active for ROMP. 20.210.105 Classical systems like (mesitylene)W(CO)₃/EtAlCl₂/epoxide have been shown to be highly reactive, capable of polymerizing the parent bicyclo[2.2.2]oct-2-ene. researchgate.netresearchgate.net These catalysts can exhibit different stereoselectivity compared to ruthenium systems, influencing the cis/trans content of the double bonds in the resulting polymer backbone.

Vanadium-based Catalysts: More recently, (imido)vanadium(V)-alkylidene complexes have emerged as effective ROMP catalysts. rsc.orgrsc.org Certain vanadium complexes can facilitate highly cis-specific and living polymerizations of cyclic olefins. rsc.orgnsf.gov While much of the research has focused on norbornene and cyclooctene (B146475), these catalysts represent a promising class for controlling the stereochemistry of polymers derived from substituted bicyclo[2.2.2]octenes. rsc.orgrsc.org

Table 1: Catalyst Systems for ROMP of Bicyclo[2.2.2]octene and Derivatives

Catalyst TypeCommon ExamplesKey FeaturesCitations
Ruthenium Grubbs Catalysts (G1, G2, G3)High functional group tolerance, stable in air and moisture. researchgate.netbeilstein-journals.orglsu.edu
Tungsten Schrock Catalysts, WCl₆-based systemsHigh activity, can be sensitive to functional groups, may favor different stereoisomers. 20.210.105researchgate.netresearchgate.net
Vanadium (Imido)vanadium(V)-alkylidenesCan provide high cis-selectivity, enables living polymerization. rsc.orgrsc.orgnsf.gov

When ROMP proceeds in a living manner, where termination and chain-transfer reactions are suppressed, it allows for excellent control over the polymer's architecture. This is achievable with modern, well-defined catalysts. nih.gov

Homopolymers: The homopolymerization of this compound would yield poly(this compound), a polymer with a repeating eight-carbon unit containing a cyclohexene (B86901) ring in the backbone and a pendant methyl group. The molecular weight of the polymer can be controlled by the monomer-to-catalyst ratio.

Copolymers: Living ROMP is particularly powerful for synthesizing block copolymers. nih.gov By sequentially adding different monomers, well-defined block structures can be created. For instance, this compound could be copolymerized with other cyclic olefins like norbornene or cyclooctene to create diblock or triblock copolymers with tailored properties. 20.210.105nih.gov This allows for the combination of different physical or chemical properties from each monomer block into a single macromolecule.

The polymerization of an unsymmetrical monomer like this compound can lead to regioirregularities in the polymer chain. The orientation of the methyl-substituted ring as it adds to the growing polymer chain can result in different linkages. This is analogous to the well-studied microstructure of polymers from substituted norbornenes. researchgate.netresearchgate.net

The primary regioisomers are defined by the relative orientation of the methyl group (the "head" or "H") and the unsubstituted side of the ring (the "tail" or "T"). This leads to three possible dyad linkages:

Head-to-Tail (HT): The most common and often most stable arrangement.

Head-to-Head (HH): Places the methyl-bearing carbons of adjacent units near each other.

Tail-to-Tail (TT): Places the unsubstituted carbons of adjacent units near each other.

Table 2: Potential Microstructural Features in poly(this compound)

Microstructural FeatureDescriptionPotential Isomers
Regiochemistry Relative orientation of monomer units.Head-to-Tail (HT), Head-to-Head (HH), Tail-to-Tail (TT)
Stereochemistry Configuration of the double bond in the polymer backbone.cis or trans

Vinyl-Type Addition Polymerization

In addition to ring-opening, the double bond in this compound can potentially undergo vinyl-type (or addition) polymerization, where the bicyclic structure remains intact as a pendant group on a polyethylene-like backbone.

Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum), are renowned for producing linear and stereoregular polymers from simple alpha-olefins like propylene (B89431). iitk.ac.inpressbooks.publibretexts.org The mechanism involves coordination of the alkene to a vacant site on the titanium active center, followed by insertion into the titanium-carbon bond. pressbooks.pub

The reactivity of this compound in Ziegler-Natta polymerization is expected to be low. The significant steric bulk of the bicyclic structure would hinder the monomer's approach and coordination to the catalytic center. This steric impediment makes addition polymerization of such bulky cyclic olefins far more challenging than for small, linear alkenes. While cationic polymerization of related monomers has been patented, google.com successful polymerization using traditional Ziegler-Natta systems would likely require forcing conditions and result in low yields and/or low molecular weight polymers.

Copolymerization Strategies (e.g., with Ethylene (B1197577), Propylene)

The copolymerization of this compound with common olefins like ethylene and propylene presents a pathway to novel polymer architectures. However, the reactivity of this bicyclic monomer can be a challenge. Research has shown that this compound failed to polymerize when a Ziegler-type catalyst was used, a common system for olefin polymerization. nasa.govcore.ac.uk This suggests that the steric hindrance of the bicyclic structure may inhibit coordination and insertion with traditional catalysts.

Alternative strategies, such as cationic polymerization, may offer a more viable route. A patent has listed the related compound 6-methyl-bicyclo[2.2.2]oct-2-ene as a potential monomer for the synthesis of nitrogen-containing polymers via cationic polymerization, indicating that this method could be applicable to its isomer, this compound. google.com

Furthermore, studies on the copolymerization of other bicyclic monomers, such as 5-ethylidene-2-norbornene with ethylene and propylene using metallocene catalysts, provide insights into potential successful strategies for incorporating this compound into polyolefins. mdpi.com These advanced catalyst systems may be capable of overcoming the steric challenges posed by the bicyclo[2.2.2]octane framework.

Incorporation into Advanced Polymeric Materials

The integration of the this compound unit into polymer chains can lead to materials with tailored properties.

Synthesis of Polymers with Precise Cyclic Side Chains

Currently, there is a lack of specific documented research on the synthesis of polymers featuring this compound as a precise cyclic side chain. The primary focus in the literature has been on the incorporation of bicyclic units into the polymer backbone. However, the synthesis of such polymers could theoretically be achieved through the copolymerization of a functionalized this compound derivative or by post-polymerization modification of a suitable polymer backbone.

Carbon Nanomaterials Design Space Expansion

There is currently no available scientific literature that directly links the use of this compound to the design space expansion of carbon nanomaterials.

Engineering of Polymers with Tunable Fluorescence and Supramolecular Responses

The unique, rigid structure of the bicyclo[2.2.2]octane unit has potential for influencing the photophysical and self-assembly properties of polymers. While there is no direct research on polymers derived from this compound exhibiting tunable fluorescence or supramolecular responses, studies on other bicyclic systems offer a proof of concept. For instance, supramolecular polymers have been constructed using host-guest interactions involving 1,4-diazabicyclo[2.2.2]octane cation moieties. rsc.org This suggests that with appropriate functionalization, polymers containing the this compound scaffold could be designed to participate in supramolecular assemblies.

Polymer Characterization Methodologies (relevant to chemical structure)

The detailed characterization of polymers derived from this compound is crucial for understanding their microstructure and relating it to their macroscopic properties.

Spectroscopic Analysis of Polymer Microstructure

For polymers synthesized via ring-opening metathesis polymerization (ROMP), ¹³C NMR spectroscopy can be used to determine key microstructural features. researchgate.net These include:

Cis/trans content of the double bonds in the polymer backbone.

Head-to-tail, head-to-head, and tail-to-tail linkages of the monomer units.

Tacticity , which describes the stereochemical arrangement of the bicyclic units along the polymer chain (isotactic, syndiotactic, or atactic).

The table below summarizes the types of microstructural information that can be obtained from the ¹³C NMR analysis of polymers derived from a related bicyclic monomer.

Microstructural FeatureSpectroscopic Indication in ¹³C NMR
Double Bond Configuration Distinct chemical shifts for carbons adjacent to cis and trans double bonds.
Monomer Orientation Different chemical shifts for carbons in head-to-tail, head-to-head, and tail-to-tail arrangements.
Ring Dyad Tacticity Splitting of signals corresponding to meso (m) and racemic (r) dyads of the bicyclic rings.

This table is based on the analysis of poly(5-methylbicyclo[2.2.1]hept-2-ene) and is presented as a guide for the potential characterization of poly(this compound).

Molecular Weight and Dispersity Control in Polymer Synthesis

The ability to control molecular weight and dispersity (Đ), also known as the polydispersity index (PDI), is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with tailored properties for specific applications. For polymers derived from this compound, achieving such control is intrinsically linked to the chosen polymerization methodology. While detailed studies focusing exclusively on the homopolymerization of this compound and the systematic control of its molar mass characteristics are scarce in publicly available literature, the principles of such control can be inferred from studies on the parent monomer, bicyclo[2.2.2]oct-2-ene, and other related bicyclic monomers.

The primary routes for polymerizing strained cyclic olefins like this compound include Ring-Opening Metathesis Polymerization (ROMP), cationic polymerization, and Ziegler-Natta polymerization. Each of these methods offers distinct mechanisms and varying degrees of control over the final polymer architecture.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for polymerizing strained cycloalkenes. The development of well-defined, single-site catalysts, particularly those based on ruthenium and molybdenum, has transformed ROMP into a living polymerization method. In a living polymerization, the rates of chain termination and chain transfer are negligible compared to the rate of chain propagation. This "living" nature is the key to controlling molecular weight and achieving narrow molecular weight distributions (low Đ).

The theoretical number-average molecular weight (Mn) in a living ROMP can be predicted by the following relationship:

Mn = ([M]/[I]) * MW_monomer * conversion

where:

[M] is the initial monomer concentration

[I] is the initial initiator (catalyst) concentration

MW_monomer is the molecular weight of the monomer

This relationship demonstrates that the molecular weight of the resulting polymer can be directly controlled by adjusting the initial monomer-to-initiator ratio.

Research on the parent monomer, bicyclo[2.2.2]oct-2-ene, and its derivatives highlights the challenges and successes of applying ROMP to this system. The bicyclo[2.2.2]octene framework is generally less strained than the more commonly polymerized norbornene system, which can result in lower polymerization activity. For instance, one study noted that a highly reactive (mesitylene)W(CO)3/EtAlCl2/epoxide catalyst was capable of polymerizing bicyclo[2.2.2]oct-2-ene through ring-opening. researchgate.net In contrast, a study on 5-trimethylsilylbicyclo[2.2.2]oct-2-ene found it to be inactive with standard Grubbs catalysts but could be copolymerized with norbornene, yielding a high molecular weight copolymer (Mw = 3.0 × 10⁵) but with a broad dispersity (Đ = 2.8). researchgate.net This indicates that while polymerization is possible, achieving the fine control characteristic of a living process can be challenging and highly dependent on the catalyst system and substituents on the monomer.

For illustrative purposes, the following table shows typical data for the controlled ROMP of a more reactive bicyclic monomer, norbornene, demonstrating the level of control that is theoretically achievable for this compound if a suitable living catalyst system were identified.

EntryCatalyst[Monomer]/[Catalyst] RatioMn ( g/mol )Đ (Mw/Mn)
1Grubbs 3rd Gen.1009,4001.05
2Grubbs 3rd Gen.20018,8001.06
3Schrock Molybdenum25023,5001.04
4Schrock Molybdenum50047,0001.05
This is illustrative data for norbornene and not this compound.

Cationic Polymerization

Cationic polymerization, initiated by strong acids or Lewis acids, is another potential route. Patents have listed "6-methyl-bicyclo[2.2.2]oct-2-ene" (a likely isomer or typo for the 5-methyl derivative) among monomers that can be polymerized via living cationic polymerization to produce polymers with low polydispersity indices, preferably less than 1.5. google.comgoogle.com Living cationic polymerization allows for the synthesis of polymers with predictable molecular weights and narrow distributions, similar to living ROMP. The control is achieved by suppressing chain transfer and termination reactions, often by using specific initiator/co-initiator systems and carefully controlling reaction conditions such as temperature. However, specific experimental data, including molecular weights and dispersity values for the polymerization of this compound via this method, are not provided in the available literature.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the polymerization of olefins. While highly effective for simple alkenes, their application to bicyclic olefins can be complex. A 1976 report indicated that this compound failed to polymerize using a Ziegler-type catalyst under the conditions tested. core.ac.uknasa.gov Generally, Ziegler-Natta catalysts are heterogeneous and possess multiple types of active sites, which often leads to polymers with broad molecular weight distributions (Đ > 2). bohrium.com While modern single-site catalysts (metallocenes) can produce polymers with narrow dispersity, their successful application to this compound has not been reported.

The table below summarizes the molecular weight and dispersity characteristics generally associated with different polymerization methods.

Polymerization MethodTypical Molecular Weight ControlTypical Dispersity (Đ)Applicability to this compound
Living ROMPHigh (via [M]/[I] ratio)Very Narrow (1.0 - 1.2)Potentially applicable with highly reactive catalysts; reactivity is a challenge.
Living CationicHigh (via [M]/[I] ratio)Narrow (1.1 - 1.5)Mentioned in patents, but detailed studies are lacking. google.comgoogle.com
Ziegler-Natta (Multi-site)Moderate to LowBroad (> 2)Reported to be unreactive with at least one type of Ziegler catalyst. core.ac.uknasa.gov

Derivatization and Functionalization Strategies for Bicyclo 2.2.2 Octene Scaffolds

Introduction of Chirality and Stereocenter Control

The introduction of chirality into the bicyclo[2.2.2]octene framework is a critical step in its application as a scaffold for asymmetric synthesis. A notable strategy involves the intramolecular alkylation of 9-bromocarvone derivatives. This method allows for the generation of the thermodynamic dienolate, which then furnishes chiral bicyclo[2.2.2]octenones containing a bridgehead methyl group. rsc.org This approach provides a direct route to enantiomerically enriched bicyclic ketones, which are valuable precursors for further synthetic transformations.

Another key aspect is the stereocenter control during the synthesis of derivatives. For instance, the stereochemistry of isomeric 5-hydroxy-6-methylbicyclo[2.2.2]oct-2-enes has been successfully assigned through the use of lanthanide-induced shift (LIS) NMR data. researchgate.net This analytical technique allows for the detailed structural elucidation of the different stereoisomers, which is crucial for their application in stereoselective synthesis.

The synthesis of optically active bicyclo[2.2.2]octane-2,5-diones has also been explored, highlighting the challenges and strategies for achieving stereoselectivity. While stereoselective Diels-Alder cycloadditions have been investigated, issues such as unexpected polymerization and lack of high stereoselectivity have been encountered. escholarship.org Alternative methods, such as those featuring a diastereoselective 1,4-addition, have been presented to overcome these limitations. escholarship.org

Functionalization at Olefinic and Saturated Positions

Selective functionalization of the olefinic bond in bicyclo[2.2.2]octene derivatives is a powerful tool for increasing molecular complexity. One such transformation is selective cyclopropanation. Research has shown that the efficient and selective cyclopropanation of the exocyclic π-bond in endo-5-vinylbicyclo[2.2.2]oct-2-ene can be achieved. mdpi.comresearchgate.netresearchgate.net This regioselectivity is attributed to steric hindrance, where the syn-hydrogens on the saturated ethano bridge obstruct the exo face of the endocyclic olefin from reacting with the carbenoid complex. mdpi.com Similarly, the endo-vinyl group blocks the endo face of the endocyclic double bond. mdpi.com This high degree of regioselectivity allows for the specific modification of one double bond in the presence of another, providing a route to more complex cyclopropyl-containing bicyclic structures.

A comparison with the attempted selective cyclopropanation of vinylnorbornene, which was unsuccessful under similar conditions, highlights the unique reactivity of the bicyclo[2.2.2]octene system. mdpi.com

The introduction of carboxylic acid and carbonitrile functionalities onto the bicyclo[2.2.2]octene scaffold provides valuable handles for further synthetic manipulations. The synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives has been achieved through the Diels-Alder reaction of conjugated diene acids with various dienophiles. rsc.org Specifically, 1,4-dihydrotoluic acids, obtained from the Birch reduction of 2-methyl- and 3-methyl-benzoic acids, can be isomerized to their corresponding conjugated diene acids. rsc.org These dienes then undergo facile cycloaddition to produce bicyclo[2.2.2]octene derivatives with a bridgehead methyl group. rsc.org While the cycloaddition of 2-methylcyclohexa-1,5-diene-1-carboxylic acid results in a regioisomeric mixture of adducts, the use of 5-methylcyclohexa-1,5-diene-1-carboxylic acid affords regiospecific products. rsc.org

The synthesis of carbonitrile derivatives is also documented. For example, 5-methyl-7-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile is a known compound within this family. nih.gov These nitrile derivatives can serve as precursors to amines, amides, and carboxylic acids through standard functional group transformations.

Derivative Type Synthetic Precursor Key Reaction Reference
Carboxylate2-Methylcyclohexa-1,5-diene-1-carboxylic acidDiels-Alder Cycloaddition rsc.org
Carboxylate5-Methylcyclohexa-1,5-diene-1-carboxylic acidDiels-Alder Cycloaddition rsc.org
CarbonitrileNot specified in detailNot specified in detail nih.gov

The introduction of hydroxyl and carboxy groups is fundamental for creating functionalized bicyclo[2.2.2]octene derivatives that can be used as building blocks or as intermediates in the synthesis of natural products. The stereochemistry of 5-hydroxy-6-methylbicyclo[2.2.2]oct-2-enes has been determined, which is crucial for understanding the spatial arrangement of the hydroxyl group. researchgate.net

The synthesis of carboxylic acid derivatives often starts from the Diels-Alder reaction of substituted cyclohexadienes with dienophiles. For instance, heating 1-methoxy-2-methyl-1,4-cyclohexadiene with maleic anhydride (B1165640) yields 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride. researchgate.netcdnsciencepub.com Hydrolysis of related adducts can lead to keto dicarboxylic acids. researchgate.netcdnsciencepub.com Oxidative decarboxylation of these dicarboxylic acids with reagents like lead tetraacetate can then be employed to generate other functionalized bicyclo[2.2.2]octene systems. researchgate.netcdnsciencepub.com

The synthesis of isomeric 5-methylbicyclo[2.2.2]oct-2-ene-5-carboxylic acids has also been reported, further expanding the library of carboxy-functionalized derivatives. ohsu.edu

Functional Group Starting Material/Intermediate Key Reaction/Method Reference
Hydroxylendo- and exo-6-methylbicyclo[2.2.2]oct-2-ene-5-onesReduction researchgate.net
Carboxy (anhydride)1-Methoxy-2-methyl-1,4-cyclohexadiene and maleic anhydrideDiels-Alder Cycloaddition researchgate.netcdnsciencepub.com
CarboxyIsomeric this compound-5-carboxylic acidsSynthesis reported ohsu.edu

Synthetic Utility as Chiral Building Blocks

The rigid, conformationally defined structure of the bicyclo[2.2.2]octene scaffold, combined with the ability to introduce stereocenters in a controlled manner, makes it an excellent chiral building block for organic synthesis. Chiral bicyclo[2.2.2]octenones, synthesized via intramolecular alkylation, serve as key intermediates. rsc.org These ketones can be subjected to a wide range of stereoselective transformations, such as reductions, additions of organometallic reagents, and rearrangements, to generate a variety of complex chiral molecules.

The use of these scaffolds is particularly important in the synthesis of natural products and therapeutic agents where precise control of stereochemistry is paramount. google.com For example, bicyclo[2.2.2]octane derivatives are important intermediates in the synthesis of terpenes and alkaloids. google.com The ability to construct these chiral building blocks efficiently and with high stereochemical purity is therefore of significant interest to the synthetic community.

Generation of Highly Functionalized Ring Systems

The this compound core can be elaborated into highly functionalized ring systems through a variety of synthetic strategies. The Diels-Alder approach, for instance, allows for the direct incorporation of multiple functional groups. The reaction of 2-methoxy-1-methyl-1,3-cyclohexadiene with maleic anhydride, followed by hydrolysis, yields a keto dicarboxylic acid. researchgate.netcdnsciencepub.com Treatment of this intermediate with bis(triphenylphosphino)nickel dicarbonyl gives 1-methylbicyclo[2.2.2]oct-5-en-2-one. researchgate.netcdnsciencepub.com

Furthermore, rearrangements of the bicyclo[2.2.2]octene skeleton can lead to other ring systems. For example, treatment of a keto dicarboxylic acid derivative of the bicyclo[2.2.2]octane system with lead tetraacetate can lead to rearrangement to a bicyclo[3.2.1]octane system. researchgate.netcdnsciencepub.com This highlights the potential to use these scaffolds not only for substitution and functionalization but also for skeletal diversification.

The generation of highly functionalized systems is also exemplified by the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones through the intramolecular alkylation of bromo enones derived from carvone. rsc.org This process allows for the construction of the bicyclic core with multiple stereocenters and functional groups in a single step.

Conclusion and Future Research Directions

Summary of Key Contributions in Bicyclo[2.2.2]octene Chemistry

The bicyclo[2.2.2]octene framework is a cornerstone in the study of rigid, three-dimensional molecular structures. A primary and foundational method for synthesizing this bicyclic system is the Diels-Alder reaction. For instance, heating substituted 1,3-cyclohexadienes with dienophiles like maleic anhydride (B1165640) yields bicyclo[2.2.2]octene derivatives. cdnsciencepub.comcdnsciencepub.com These structures are not merely synthetic curiosities; their rigid conformation makes them valuable scaffolds in medicinal chemistry and drug design. nih.gov Researchers have utilized the bicyclo[2.2.2]octene skeleton to position key functional groups precisely for interaction with biological targets, such as the SARS-CoV-2 main protease. nih.gov

Furthermore, the chemistry of bicyclo[2.2.2]octenes is rich with fascinating molecular rearrangements. Under radical-generating conditions, for example, a bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to the more strained bicyclo[3.2.1]oct-6-en-2-yl system, a transformation influenced by the delicate balance of ring strain and radical stability. escholarship.org The study of such rearrangements, often involving carbocation or radical intermediates, has significantly contributed to our understanding of reaction mechanisms in complex cyclic systems. escholarship.orgresearchgate.netsci-hub.se

Emerging Research Avenues in Synthesis and Catalysis

The synthesis of specifically substituted bicyclo[2.2.2]octenes, such as 5-Methylbicyclo[2.2.2]oct-2-ene, continues to be an area of active research. The thermal addition of propene to cyclohexa-1,3-diene produces both the endo- and exo- isomers of this compound, demonstrating a direct route to this specific compound. researchgate.net Another key synthetic pathway involves the ontosight.aiontosight.ai sigmatropic rearrangement of 8-methylbicyclo[4.2.0]oct-2-enes, which also yields 5-methylbicyclo[2.2.2]oct-2-enes. researchgate.net

Modern synthetic efforts often focus on developing more efficient and selective catalytic processes. While the core Diels-Alder reaction is well-established, catalysis can improve yields and stereoselectivity, which is crucial for applications requiring optically pure materials. escholarship.org For instance, the conversion of bicyclo[2.2.2]octene derivatives using transition metal catalysts is an area of ongoing exploration. google.com Future research will likely focus on enantioselective catalytic syntheses of this compound and its derivatives, as well as catalytic functionalization of the bicyclic core to introduce new reactive sites.

Untapped Potential in Polymer Science and Advanced Materials

The rigid bicyclo[2.2.2]octane skeleton is a desirable monomer for creating specialty polymers with high thermal stability and specific mechanical properties. google.com However, the incorporation of this compound into polymers presents a specific challenge and an area of untapped potential. A notable study reported that while related bicyclic compounds like camphene (B42988) and 5-methylbicyclo[2.2.1]hept-2-ene were successfully polymerized using a Ziegler-type catalyst, this compound failed to react under the same conditions. core.ac.uknasa.gov

This result suggests that the steric hindrance or electronic properties imparted by the methyl group on the bicyclo[2.2.2]octene framework may inhibit polymerization with traditional catalysts. This opens a significant research avenue: the exploration of alternative polymerization methods. Ring-opening metathesis polymerization (ROMP) or the use of different catalytic systems could potentially overcome this hurdle. Furthermore, the potential for copolymerization of this compound with other olefins remains largely unexplored and could lead to the development of novel materials with tailored properties. core.ac.uknasa.gov The unique three-dimensional structure of this monomer could be exploited to create polymers with improved shock resistance or specific adhesive properties. core.ac.uknasa.gov

Prospects for Further Theoretical and Computational Insights

Theoretical and computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules like this compound. Kinetic studies on the gas-phase pyrolysis of endo- and exo--5-methylbicyclo[2.2.2]oct-2-ene have been conducted, revealing that the reactions proceed via parallel first-order eliminations of propene and ethylene (B1197577). researchgate.net These experimental results are supported by mechanistic proposals involving diradical intermediates.

IsomerReactionLog A (s⁻¹)Ea (kJ/mol)
endo-MBO→ Propene + Cyclohexa-1,3-diene14.50 ± 0.21247.4 ± 2.6
endo-MBO→ Ethylene + 1-Methylcyclohexa-1,3-diene14.39 ± 0.28252.1 ± 3.5
exo-MBO→ Propene + Cyclohexa-1,3-diene14.38 ± 0.16246.6 ± 2.0
exo-MBO→ Ethylene + 1-Methylcyclohexa-1,3-diene14.50 ± 0.19254.2 ± 2.4
Table based on pyrolysis studies of endo- and exo-5-methylbicyclo(2.2.2)oct-2-ene (MBO). researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methylbicyclo[2.2.2]oct-2-ene, and what are the critical characterization steps?

  • Methodological Answer : A key synthesis involves the conversion of 5-endo-cyanobicyclo[2.2.2]oct-2-ene to intermediate imino ethers via treatment with methanol and HCl in anhydrous ether. Subsequent reactions with γ-aminoacetaldehyde diethyl acetal yield functionalized derivatives . Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) to monitor reaction progress. For new compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to confirm purity and molecular identity .

Q. How can the molecular structure of this compound derivatives be reliably determined?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related bicyclic compounds like 2,3-diazabicyclo[2.2.2]oct-2-ene derivatives . Complementary techniques include 1^1H/13^{13}C NMR spectroscopy to analyze substituent effects on chemical shifts and infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl or nitrile stretches) .

Q. What thermodynamic properties are critical for understanding the stability of this compound?

  • Methodological Answer : Key thermodynamic parameters include enthalpy changes (ΔH\Delta H) for reactions like Diels-Alder additions and ionization energies. For example, gas-phase ionization energies for bicyclic analogs range from 8.85–9.05 eV, determined via photoelectron spectroscopy and electron impact methods . Differential scanning calorimetry (DSC) can assess thermal stability under controlled conditions.

Advanced Research Questions

Q. How can contradictory kinetic data for thermal isomerization reactions of bicyclic compounds be resolved?

  • Methodological Answer : Discrepancies in rate constants (e.g., for endo/exo isomerization) often arise from differences in experimental setups, such as reactor geometry (Pyrex vs. quartz) or detection methods (GC vs. NMR). To resolve these, replicate studies under standardized conditions (e.g., 25°C, 2–40 Torr) and use computational modeling to validate observed trends . Statistical analysis of equilibrium constants (e.g., K=[product]/[reactant]K = [\text{product}]/[\text{reactant}]) using Arrhenius plots can also clarify temperature dependencies .

Q. What mechanistic insights explain the failure of Ziegler-type catalysts to polymerize this compound?

  • Methodological Answer : Steric hindrance from the bicyclo[2.2.2]octene framework likely impedes catalyst coordination, unlike less hindered analogs like camphene. Advanced mechanistic studies could involve density functional theory (DFT) calculations to model catalyst-substrate interactions or experimental screening of alternative catalysts (e.g., metallocene complexes) under varying pressures and temperatures .

Q. How do spectroscopic techniques reconcile structural ambiguities in substituted bicyclo[2.2.2]oct-2-ene derivatives?

  • Methodological Answer : For example, photoelectron spectroscopy (PES) can correlate molecular geometry with electronic structure, as shown for cis-azoalkanes where PES data align with X-ray-derived bond lengths and angles . Coupled techniques like fluorescence probing (e.g., using 2,3-diazabicyclo[2.2.2]oct-2-ene) may further resolve reactive intermediates in complex reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.